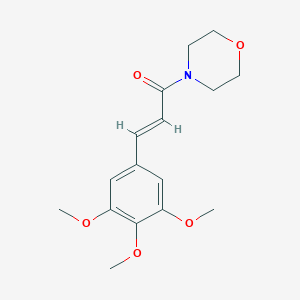
4-(3,4,5-Trimethoxycinnamoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4,5-Trimethoxycinnamoyl)morpholine, also known as TMTM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMTM belongs to the class of cinnamoyl morpholine derivatives, which have been found to possess diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-(3,4,5-Trimethoxycinnamoyl)morpholine is not fully understood, but it has been suggested that 4-(3,4,5-Trimethoxycinnamoyl)morpholine exerts its biological effects by modulating various signaling pathways. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has also been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid-beta, a hallmark of Alzheimer's disease.
Biochemische Und Physiologische Effekte
4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to modulate various biochemical and physiological processes. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. In addition, 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4,5-Trimethoxycinnamoyl)morpholine has several advantages for lab experiments. 4-(3,4,5-Trimethoxycinnamoyl)morpholine is stable under normal laboratory conditions and can be easily synthesized in large quantities. 4-(3,4,5-Trimethoxycinnamoyl)morpholine is also soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, which makes it suitable for in vitro studies. However, the limitations of 4-(3,4,5-Trimethoxycinnamoyl)morpholine include its poor solubility in aqueous solutions, which may affect its bioavailability in vivo. In addition, the toxicity of 4-(3,4,5-Trimethoxycinnamoyl)morpholine has not been fully evaluated, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for the research on 4-(3,4,5-Trimethoxycinnamoyl)morpholine. One of the potential applications of 4-(3,4,5-Trimethoxycinnamoyl)morpholine is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy of 4-(3,4,5-Trimethoxycinnamoyl)morpholine in animal models of these diseases. In addition, the development of 4-(3,4,5-Trimethoxycinnamoyl)morpholine analogs with improved solubility and bioavailability may enhance its therapeutic potential. Furthermore, the elucidation of the molecular targets of 4-(3,4,5-Trimethoxycinnamoyl)morpholine may provide insights into its mechanism of action and facilitate the development of novel therapeutic strategies.
Conclusion
In conclusion, 4-(3,4,5-Trimethoxycinnamoyl)morpholine is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. 4-(3,4,5-Trimethoxycinnamoyl)morpholine possesses anti-inflammatory, anti-tumor, and neuroprotective properties, and has shown potential in the treatment of neurodegenerative diseases. The synthesis method of 4-(3,4,5-Trimethoxycinnamoyl)morpholine is straightforward, and it has several advantages for lab experiments. However, further studies are needed to determine its safety profile and efficacy in vivo. Future research on 4-(3,4,5-Trimethoxycinnamoyl)morpholine may provide insights into its mechanism of action and facilitate the development of novel therapeutic strategies.
Synthesemethoden
4-(3,4,5-Trimethoxycinnamoyl)morpholine can be synthesized by the reaction of 3,4,5-trimethoxycinnamic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-(3,4,5-Trimethoxycinnamoyl)morpholine as a white crystalline solid with a melting point of 165-167°C. The purity of 4-(3,4,5-Trimethoxycinnamoyl)morpholine can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
4-(3,4,5-Trimethoxycinnamoyl)morpholine has been extensively studied for its potential therapeutic applications in various fields of research. 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, 4-(3,4,5-Trimethoxycinnamoyl)morpholine has been reported to possess neuroprotective properties and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
1703-34-0 |
|---|---|
Produktname |
4-(3,4,5-Trimethoxycinnamoyl)morpholine |
Molekularformel |
C16H21NO5 |
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
(E)-1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H21NO5/c1-19-13-10-12(11-14(20-2)16(13)21-3)4-5-15(18)17-6-8-22-9-7-17/h4-5,10-11H,6-9H2,1-3H3/b5-4+ |
InChI-Schlüssel |
FACQYSYWUYJQCQ-SNAWJCMRSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCOCC2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCOCC2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



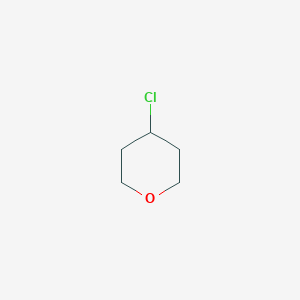
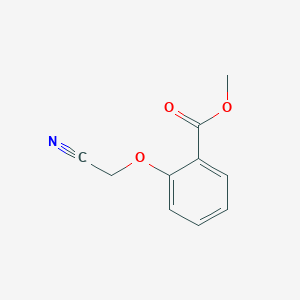
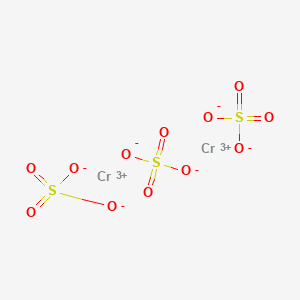
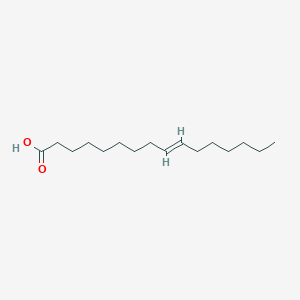
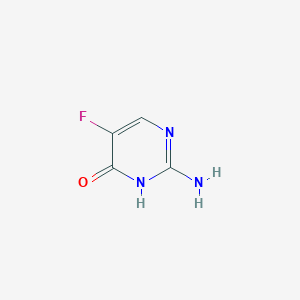
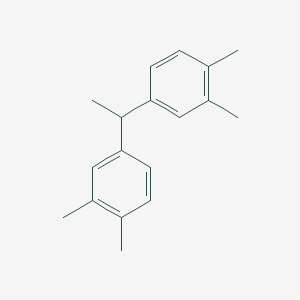

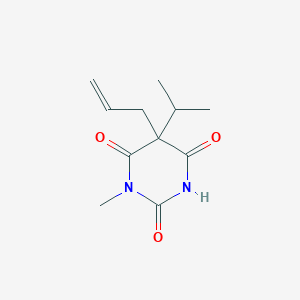
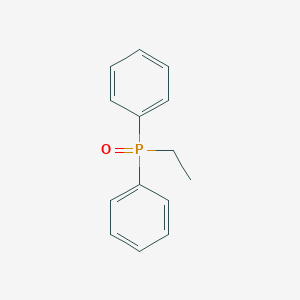
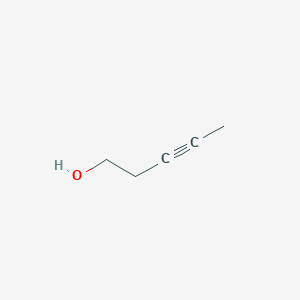
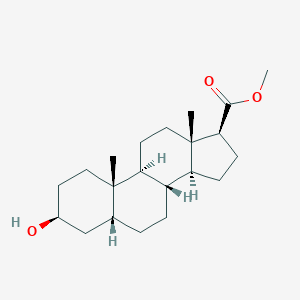
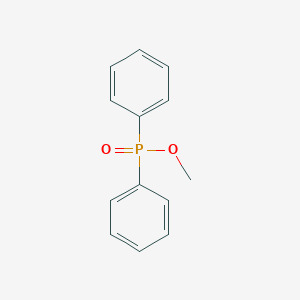
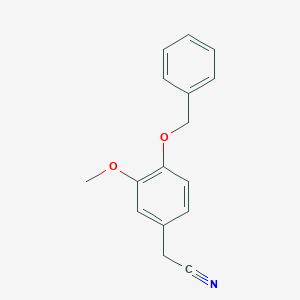
![Acetaldehyde, [1,2-14C]](/img/structure/B167794.png)